7-O-Methylluteone

Description

This compound has been reported in Glycyrrhiza uralensis, Apis cerana, and Erythrina burttii with data available.

Properties

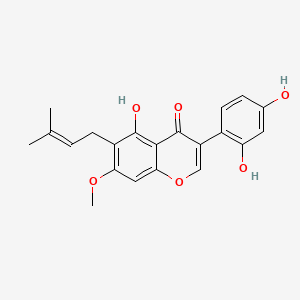

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPLXDBZIQMMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331568 | |

| Record name | 7-O-Methylluteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122290-50-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122290-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methylluteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122290500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methylluteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-O-METHYLLUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6SCG8ZUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-O-Methylluteone: A Technical Guide to Its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylluteone, a prenylated isoflavone, has garnered scientific interest due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural distribution, and known biochemical properties of this compound. It details the seminal work that led to its identification and outlines the experimental protocols for its isolation. Furthermore, this document summarizes its known role as an enzyme inhibitor and explores potential, though not yet fully elucidated, signaling pathways it may influence. Quantitative data from primary literature is presented to aid in comparative analysis and future research endeavors.

Discovery and Structure Elucidation

The discovery of this compound was first reported in 2003 by a team of researchers led by Abiy Yenesew.[1][2] The compound was isolated from the stem bark of the African medicinal plant, Erythrina burttii.[1] Its structure as 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] this compound is classified as a prenylated isoflavone, a class of flavonoids characterized by the attachment of a prenyl group to the isoflavone backbone.[3]

Natural Sources of this compound

To date, this compound has been identified in a limited number of natural sources, primarily within the plant and animal kingdoms.

| Natural Source | Family/Class | Part(s) Used | Reference(s) |

| Erythrina burttii | Fabaceae | Stem Bark | [1][3] |

| Glycyrrhiza uralensis (Licorice) | Fabaceae | Roots and Stolons | [4][5][6][7] |

| Apis cerana (Asiatic honeybee) | Apidae | Propolis | [8][9] |

While Erythrina burttii is the most well-documented source leading to the initial isolation of this compound, its presence in Glycyrrhiza uralensis and the propolis of Apis cerana is noted in chemical databases, though detailed isolation studies from these sources are less common in the available literature.

Experimental Protocols: Isolation from Erythrina burttii

The following protocol for the isolation of this compound is based on the methodology described in the initial discovery paper by Yenesew et al. (2003).

3.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered stem bark of Erythrina burttii.

-

Extraction: The powdered bark is percolated with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude acetone extract.

3.2. Chromatographic Separation

-

Initial Fractionation: The crude acetone extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate, is used to elute different fractions.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions showing the presence of the target compound (as indicated by TLC) are combined and further purified using preparative TLC (PTLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures). The band corresponding to this compound is scraped off and the compound is eluted from the silica gel with a polar solvent like acetone or methanol.

3.3. Structure Elucidation

-

The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity as this compound.

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

4.1. Aldehyde Reductase Inhibition

This compound has been identified as an inhibitor of aldehyde reductase (EC 1.1.1.21).[10][11][12] Aldehyde reductase is an enzyme implicated in the polyol pathway, which is associated with diabetic complications. By inhibiting this enzyme, this compound could potentially mitigate the pathological effects of high glucose levels. The precise mechanism of inhibition is believed to involve the binding of the inhibitor to the enzyme, which may or may not be at the active site, thereby preventing the substrate from binding and being reduced.[10]

4.2. Potential Anti-Inflammatory and Antioxidant Effects

While specific signaling pathways for this compound are not yet well-defined in the scientific literature, its structural similarity to other isoflavones suggests potential involvement in anti-inflammatory and antioxidant pathways.[13][14][15][16][17] Flavonoids are known to modulate various signaling cascades. A hypothetical pathway, based on the known actions of similar flavonoids, is presented below. It is crucial to note that this is a generalized representation and requires specific experimental validation for this compound.

Figure 2. Hypothetical anti-inflammatory signaling pathways potentially modulated by this compound.

Future Directions

The current body of knowledge on this compound provides a solid foundation for further research. Key areas for future investigation include:

-

Quantitative Analysis: Determining the yield of this compound from Glycyrrhiza uralensis and Apis cerana propolis to identify potentially more abundant or accessible sources.

-

Pharmacological Studies: In-depth investigation into the mechanisms of aldehyde reductase inhibition and exploration of its efficacy in models of diabetic complications.

-

Signaling Pathway Elucidation: Definitive studies to identify the specific intracellular signaling pathways modulated by this compound to understand its anti-inflammatory and antioxidant potential.

-

Drug Development: Evaluation of this compound as a lead compound for the development of novel therapeutic agents.

Conclusion

This compound is a prenylated isoflavone of significant interest due to its defined natural origins and demonstrated biological activity as an aldehyde reductase inhibitor. While its discovery and initial characterization are well-documented, further research is required to fully elucidate its quantitative distribution in nature and to unravel the specific signaling pathways through which it exerts its biological effects. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. phabidb.vm.uni-freiburg.de [phabidb.vm.uni-freiburg.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Isolation and identification of chemical constituents from aerial parts of Glycyrrhiza uralensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of aldehyde reductase by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl lucidone inhibits airway inflammatory response by reducing TAK1 activity in human bronchial epithelial NCI–H292 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-O-Methylluteone: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylluteone is a prenylated isoflavone, a class of naturally occurring compounds known for their diverse biological activities. First isolated from the bark of Erythrina burttii, this molecule has garnered interest within the scientific community for its potential pharmacological applications.[1][2] It is a derivative of luteone, where the hydroxyl group at the 7-position is replaced by a methoxy group.[1] This technical guide provides a comprehensive overview of the structure, and chemical and biological properties of this compound, including experimental data and protocols to support further research and development.

Chemical Structure and Properties

This compound is structurally defined as 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one.[1][3] Its chemical structure features a C-prenyl group attached to the A-ring of the isoflavone core, a modification known to enhance the biological activity of flavonoids.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | [3] |

| CAS Number | 122290-50-0 | [1][3] |

| Molecular Formula | C₂₁H₂₀O₆ | [3] |

| Molecular Weight | 368.38 g/mol | [3] |

| Appearance | Yellow solid | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and DMSO.[4][5][6] Insoluble in water. | Inferred from general flavonoid solubility |

| XLogP3 | 4.6 | [1] |

| Topological Polar Surface Area | 96.2 Ų | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a complete dataset is not publicly available, key proton signals would be expected for the aromatic protons, the prenyl group, the methoxy group, and the hydroxyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on all 21 carbon atoms in the molecule. A publicly available spectrum indicates the presence of the isoflavone core and the prenyl and methoxy substituents.[3]

-

Mass Spectrometry (MS): The exact mass of this compound is a critical parameter for its identification. High-resolution mass spectrometry would yield a molecular ion peak corresponding to its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum in a solvent like methanol would exhibit absorption maxima characteristic of the isoflavone chromophore.

Experimental Protocols

Isolation of this compound from Erythrina burttii

The following is a generalized protocol based on the initial isolation of prenylated flavonoids from Erythrina species.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered bark of Erythrina burttii is extracted with a mixture of dichloromethane and methanol (1:1) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Potential Applications

This compound has been reported to exhibit several biological activities, making it a compound of interest for drug development.

Aldehyde Reductase Inhibition

This compound is known to be an inhibitor of aldehyde reductase (EC 1.1.1.21).[1] Aldehyde reductase is an enzyme implicated in the development of diabetic complications.[2] Inhibition of this enzyme is a therapeutic strategy to mitigate such conditions.

Aldehyde Reductase Inhibition Signaling Pathway

Caption: Inhibition of Aldehyde Reductase by this compound.

Experimental Protocol for Aldehyde Reductase Inhibitory Assay:

-

Enzyme Preparation: Aldehyde reductase is purified from a suitable source, such as rabbit lenses.

-

Assay Mixture: The reaction mixture contains phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the assay mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory flavonoids suggests it may also possess this activity. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

Experimental Protocol for Nitric Oxide (NO) Production Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC₅₀ Determination: The IC₅₀ value for the inhibition of NO production is determined.

Cytotoxic Activity

Many prenylated flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent can be evaluated using in vitro cytotoxicity assays, such as the MTT assay, against cell lines like the human breast adenocarcinoma cell line MCF-7.[9]

Experimental Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly as an aldehyde reductase inhibitor. This guide provides a foundational understanding of its chemical structure, properties, and a framework for its experimental investigation. Further research is warranted to fully elucidate its physicochemical properties through experimental determination, to develop an efficient and scalable synthetic route, and to comprehensively evaluate its biological activities and mechanism of action in various in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing prenylated isoflavone.

References

- 1. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

7-O-Methylluteone: A Comprehensive Technical Review of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methylluteone, a prenylated isoflavone primarily isolated from the plant species Erythrina burttii, is emerging as a molecule of interest in the field of pharmacology and drug discovery. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's biological significance. Key findings identify it as an inhibitor of aldehyde reductase (EC 1.1.1.21) and a substrate for monoprenyl isoflavone epoxidase. Furthermore, preliminary studies suggest its potential role in antimicrobial activities. This document consolidates the available data on its mechanisms of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the known enzymatic interactions through signaling pathway diagrams.

Introduction

This compound is a specialized metabolite belonging to the isoflavonoid class, characterized by a C6-C3-C6 carbon skeleton. Its structure is distinguished by a methoxy group at the 7-position and a prenyl group attached to the A-ring. The presence of the prenyl moiety is often associated with enhanced biological activity in flavonoids due to increased lipophilicity, which can facilitate interaction with cellular membranes and protein targets. This guide will explore the known biological functions of this compound, with a focus on its enzymatic interactions and potential therapeutic applications.

Biological Activities and Mechanisms of Action

The primary documented biological activities of this compound are its roles as an enzyme inhibitor and a substrate in specific biochemical pathways.

Aldehyde Reductase Inhibition

This compound has been identified as an inhibitor of aldehyde reductase (EC 1.1.1.21)[1]. Aldehyde reductase is an enzyme that catalyzes the reduction of a wide range of aldehydes. The inhibition of this enzyme is a therapeutic target for various conditions, including diabetic complications.

Significance: By inhibiting aldehyde reductase, this compound could potentially mitigate the pathological effects of aldehyde accumulation in various disease states. However, specific quantitative data on the inhibitory potency (e.g., IC50 values) of pure this compound are not yet available in the public domain.

Signaling Pathway Diagram:

Caption: Inhibition of Aldehyde Reductase by this compound.

Substrate for Monoprenyl Isoflavone Epoxidase

This compound serves as a substrate for the enzyme monoprenyl isoflavone epoxidase. This enzyme catalyzes the epoxidation of the prenyl group of this compound, leading to the formation of a dihydrofurano derivative.

Significance: This metabolic transformation indicates that this compound can be further processed in biological systems, potentially leading to metabolites with distinct biological activities. The epoxidation reaction is a key step in the metabolism of prenylated flavonoids in certain organisms.

Reaction Workflow Diagram:

Caption: Enzymatic conversion of this compound.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of isolated this compound are limited, research on the extracts of Erythrina burttii, from which it is derived, has shown promising results. A chloroform extract of the stem bark, containing a mixture of flavonoids including this compound, exhibited antifungal and antibacterial activities. The extract was active against fungi and Gram-positive bacteria, though the Gram-negative bacterium Escherichia coli was resistant.

Significance: This suggests that this compound may contribute to the observed antimicrobial effects of the plant extract. Further studies with the purified compound are necessary to determine its specific antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values).

Quantitative Data

Currently, there is a notable absence of publicly available, specific quantitative data for the biological activities of purified this compound. The following table highlights the areas where data is needed.

| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |

| Aldehyde Reductase Inhibition | IC50 | Not Reported | Not Reported | [1] |

| Antimicrobial Activity | MIC | Not Reported | Not Reported |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on standard methodologies for assessing the identified biological activities, the following protocols can be outlined.

Aldehyde Reductase Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of a compound on aldehyde reductase activity.

Objective: To determine the concentration of this compound required to inhibit 50% of aldehyde reductase activity (IC50).

Materials:

-

Purified aldehyde reductase (e.g., from rat lens or recombinant human)

-

NADPH

-

Substrate (e.g., DL-glyceraldehyde)

-

Phosphate buffer (pH 6.2-7.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in each well of the microplate.

-

Add varying concentrations of this compound to the test wells. Include a control well with solvent only.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for Aldehyde Reductase Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Pure this compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

References

The 7-O-Methylluteone Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-methylluteone, a prenylated isoflavone with noteworthy biological activities, is a specialized metabolite found in certain plant species, particularly within the Leguminosae family. Its biosynthesis is a complex process, branching off from the general phenylpropanoid pathway and involving a series of enzymatic modifications including hydroxylation, prenylation, and methylation. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The guide includes structured tables of quantitative data for key enzymes, detailed experimental protocols for their characterization, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly produced by leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] Beyond their ecological functions, isoflavonoids have garnered significant interest for their potential health benefits in humans, acting as phytoestrogens and possessing antioxidant, anti-inflammatory, and anticancer properties. This compound is a structurally complex isoflavonoid, characterized by a prenyl group at the C-6 position and a methyl group at the 7-hydroxyl position of the isoflavone core. These modifications can significantly enhance its bioactivity and pharmacokinetic properties. Understanding the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into the key intermediate naringenin, a flavanone. From naringenin, the pathway diverges into the isoflavonoid branch, leading to the formation of the core isoflavone skeleton, which is subsequently modified to yield this compound. The proposed pathway is most likely to occur in plants such as those from the Lupinus genus, where luteone has been detected.[2][3]

The key steps in the biosynthesis of this compound are:

-

Formation of the Isoflavone Backbone: Naringenin is converted to 2',4',5,7-tetrahydroxyisoflavone. This process is catalyzed by a sequence of enzymes including Isoflavone Synthase (IFS), a cytochrome P450 enzyme, and 2-hydroxyisoflavanone dehydratase (HID).[4][5]

-

Prenylation: A prenyl group from dimethylallyl pyrophosphate (DMAPP) is attached to the C-6 position of 2',4',5,7-tetrahydroxyisoflavone to form luteone. This reaction is catalyzed by a specific isoflavone prenyltransferase (PT). While the exact enzyme for this step has not been fully characterized, prenyltransferases with activity on isoflavonoids, such as LaPT1 and LaPT2, have been identified in Lupinus albus.[1][2]

-

Methylation: The final step involves the methylation of the 7-hydroxyl group of luteone to produce this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), likely an isoflavone 7-O-methyltransferase (IOMT).[6][7]

Below is a diagram illustrating the biosynthetic pathway:

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by several key enzymes. While specific kinetic data for every enzyme in this pathway with their exact substrates are not fully available, data from closely related and well-characterized enzymes provide valuable insights.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Source Organism (for data) | Km | Vmax / kcat | Reference(s) |

| Isoflavone Synthase | IFS | Naringenin, NADPH, O₂ | 2-Hydroxyisoflavanone, NADP⁺, H₂O | - | Glycine max | - | - | [8] |

| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone | Isoflavone | - | Glycyrrhiza echinata, Glycine max | - | - | [4] |

| Isoflavone Prenyltransferase | PT | 2',4',5,7-Tetrahydroxyisoflavone, DMAPP | Luteone, PPi | Mg²⁺ | Lupinus albus (LaPT1) | Genistein: 25 µM, DMAPP: 67 µM | - | [9][10] |

| Isoflavone 7-O-Methyltransferase | IOMT | Luteone, SAM | This compound, SAH | - | Medicago sativa | Daidzein: 5.0 µM, SAM: 11.2 µM | - | [6][11] |

Note: The kinetic parameters for the Prenyltransferase and O-Methyltransferase are for related substrates (Genistein and Daidzein, respectively) and not the direct precursors to luteone and this compound. Further research is needed to determine the precise kinetics for the specific reactions in this pathway.

Experimental Protocols

Isoflavone 7-O-Methyltransferase (IOMT) Assay

This protocol is adapted from studies on IOMT from Medicago sativa.[11]

Objective: To determine the activity of IOMT in converting a hydroxylated isoflavone to its methylated form.

Materials:

-

Enzyme source (e.g., purified recombinant IOMT, crude plant extract)

-

Substrate: Luteone (or a related 7-hydroxyisoflavone like daidzein)

-

S-adenosyl-L-methionine (SAM) as the methyl donor (can be radiolabeled, e.g., [methyl-¹⁴C]SAM for sensitive detection)

-

Reaction buffer: e.g., 0.1 M potassium phosphate, pH 7.4, containing 10% (w/v) sucrose and 14 mM β-mercaptoethanol

-

Stop solution: e.g., 1 N HCl

-

Extraction solvent: Ethyl acetate

-

Analytical system: HPLC or TLC for product separation and quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate (e.g., 100 µM), SAM (e.g., 50 µM), and the enzyme solution. The total reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Extraction: Extract the methylated product from the aqueous reaction mixture by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Transfer the organic (ethyl acetate) phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC or TLC. If using a radiolabeled methyl donor, product formation can be quantified by liquid scintillation counting of the separated product.

Membrane-Bound Prenyltransferase Assay

This protocol is a general guide for assaying membrane-bound prenyltransferases, such as those involved in isoflavonoid biosynthesis.[12]

Objective: To measure the activity of a prenyltransferase in adding a prenyl group to an isoflavonoid acceptor molecule.

Materials:

-

Microsomal fraction containing the recombinant prenyltransferase (prepared from yeast or insect cells)

-

Substrate: 2',4',5,7-tetrahydroxyisoflavone

-

Prenyl donor: Dimethylallyl pyrophosphate (DMAPP)

-

Reaction buffer: e.g., 0.1 M Tris-HCl, pH 9.0

-

Cofactor: MgCl₂ (e.g., 10 mM)

-

Extraction solvent: Ethyl acetate

-

Analytical system: HPLC or LC-MS for product identification and quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate (e.g., 1 mM), DMAPP (e.g., 2 mM), MgCl₂, and the microsomal fraction containing the enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Product Extraction: Extract the prenylated product by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the formation of luteone.

Regulation of this compound Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.[1]

-

Transcription Factors: Families of transcription factors such as MYB, bHLH, and WRKY are known to play pivotal roles in regulating the expression of isoflavonoid biosynthetic genes.[13] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards the production of specific isoflavonoids in response to particular stimuli.

-

Environmental and Developmental Cues: The expression of genes involved in isoflavonoid biosynthesis is often induced by biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., UV radiation, heavy metals).[1][14] Hormonal signals also contribute to the regulation of this pathway.[1]

Experimental Workflow for Gene Discovery

The identification of novel genes in a biosynthetic pathway, such as the specific prenyltransferase for luteone, often follows a multi-step workflow combining genomics, transcriptomics, and biochemical characterization.

This workflow typically involves:

-

Transcriptome Analysis: Comparing the transcriptomes of plant tissues that produce the target compound with those that do not, or under inducing versus non-inducing conditions. This helps identify candidate genes that are co-expressed with known pathway genes.

-

Candidate Gene Selection: Based on sequence homology to known enzyme families (e.g., prenyltransferases, O-methyltransferases) and co-expression data, a list of candidate genes is generated.

-

Heterologous Expression: The candidate genes are cloned into an expression vector and expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli.

-

Enzyme Assays: The recombinant proteins are then purified or used in crude extracts to perform enzyme assays with the putative substrates to test for the expected catalytic activity.

-

Functional Characterization: Positive candidates are further characterized to determine their kinetic parameters, substrate specificity, and other biochemical properties.

Conclusion

The biosynthesis of this compound is a specialized branch of the complex isoflavonoid pathway. While the general enzymatic steps have been proposed, further research is required to definitively identify and characterize the specific enzymes responsible for the prenylation of 2',4',5,7-tetrahydroxyisoflavone and the methylation of luteone. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway, paving the way for the metabolic engineering of this and other valuable bioactive compounds. The continued exploration of plant secondary metabolism holds immense potential for the discovery of novel therapeutics and the development of sustainable production platforms.

References

- 1. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Identification and Characterization of the Isoflavonoid-Specific Preny" by Arjun Sukumaran [ir.lib.uwo.ca]

- 4. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Prenylated Isoflavones in Erythrina burttii Bark: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prenylated isoflavones isolated from the bark of Erythrina burttii, a flowering plant species found in Kenya and Ethiopia. The bark of this plant is a rich source of diverse flavonoids and isoflavonoids, many of which exhibit significant biological activities, positioning them as promising candidates for drug discovery and development. This document collates and presents key findings on the chemical composition, isolation methodologies, and bioactivities of these compounds, with a focus on quantitative data and experimental protocols.

Chemical Profile of Prenylated Isoflavones

The stem and root bark of Erythrina burttii are known to produce a variety of flavonoids and isoflavonoids, with the stem bark being a primary source of isoflavanones and the root bark elaborating pterocarpans and isoflav-3-enes[1]. To date, numerous prenylated isoflavonoids have been successfully isolated and characterized from the bark.

A study of the stem bark led to the isolation of a new isoflavone, 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone, given the trivial name 7-O-methylluteone , and a new flavanone, 5,7-dihydroxy-4'-methoxy-3'-(3-methylbutadienyl)-5'-(3-methylbut-2-enyl)flavanone, known as burttinonedehydrate . Alongside these novel compounds, three known isoflavonoids were also identified: 8-prenylluteone , 3-O-methylcalopocarpin , and genistein [2].

The isoflav-3-enes burttinol-A and burttinol-C , and the 2-arylbenzofuran derivative burttinol-D , have been isolated from the root bark and have demonstrated notable antiplasmodial activity[3]. The presence of these and other flavonoids contributes to the plant's traditional use in treating microbial infections[4].

Quantitative Data on Biological Activities

The prenylated isoflavones and extracts from Erythrina burttii bark have been evaluated for a range of biological activities. The following tables summarize the key quantitative findings.

Table 1: Antimicrobial Activity

| Compound/Extract | Test Organism | Method | Concentration | Result (Zone of Inhibition/MIC) | Reference(s) |

| Chloroform Extract | Microsporum gypseum | Disk Diffusion | 1000 µ g/disc | 20 mm | [5] |

| Chloroform Extract | Staphylococcus aureus ATCC 25923 | Disk Diffusion | 1000 µ g/disc | 20 mm | [5] |

| Chloroform Extract | Gram-positive bacteria | Disk Diffusion | Not specified | Active | [6][7] |

| Chloroform Extract | Fungi | Disk Diffusion | Not specified | Active | [6][7] |

| Chloroform Extract | Escherichia coli | Disk Diffusion | Not specified | Resistant | [6][7] |

| Bidwillon A | Escherichia coli | Not specified | Not specified | Active | [8] |

| Bidwillon A | Staphylococcus aureus | Not specified | Not specified | Active | [8] |

Table 2: Antiplasmodial Activity

| Compound/Extract | Plasmodium falciparum Strain(s) | IC₅₀ Value (µg/mL) | Reference(s) |

| Acetone Extract (Root Bark) | D6 (chloroquine-sensitive) | 0.97 ± 0.2 | [9] |

| Acetone Extract (Root Bark) | W2 (chloroquine-resistant) | 1.73 ± 0.5 | [9] |

| Burttinol-A | Not specified | <10 µM | [9] |

| Burttinol-C | Not specified | <10 µM | [9] |

| Burttinol-D | Not specified | <10 µM | [9] |

Table 3: Radical Scavenging Activity

| Compound/Extract | Assay | EC₅₀ Value | Reference(s) |

| Acetone Extract (Root Bark) | DPPH | 12.0 µg/mL | [9] |

| Burttinol-A | DPPH | ca. 10 µM | [9] |

| Burttinol-C | DPPH | ca. 10 µM | [9] |

| Burttinol-D | DPPH | ca. 10 µM | [9] |

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and characterization of prenylated isoflavones from Erythrina burttii bark, as well as the protocols for assessing their biological activities.

Extraction and Isolation of Isoflavones

The general workflow for isolating these compounds involves solvent extraction followed by chromatographic separation.

Detailed Steps:

-

Plant Material Preparation: The stem or root bark of Erythrina burttii is collected, dried (typically air-dried), and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered bark is extracted with a suitable organic solvent. Chloroform and acetone have been commonly used[6][9]. The extraction can be performed by maceration or soxhlet extraction over a period of several hours or days.

-

Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions are further purified using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or crystallization to yield pure compounds.

-

Structural Characterization

The structures of the isolated isoflavones are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques like ESI-MS or EI-MS are used to determine the molecular weight and fragmentation pattern of the compounds.

-

UV-Vis Spectroscopy: Provides information about the chromophoric system of the isoflavones.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Antimicrobial Activity Assay (Disk Diffusion Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.

-

Application of Test Substance: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test extract or pure compound dissolved in a suitable solvent.

-

Incubation: The plates are incubated under appropriate conditions of temperature and time for the specific microorganism.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.

Antiplasmodial Activity Assay (In Vitro)

The in vitro antiplasmodial activity is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Radical Scavenging Activity (DPPH Assay)

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: The test extract or compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Mechanisms of Action and Signaling Pathways

While detailed signaling pathway studies for the isoflavones from Erythrina burttii are not extensively reported, the proposed antibacterial mechanisms for flavonoids from the Erythrina genus, in general, include the suppression of nucleic acid synthesis, disruption of the cytoplasmic membrane function, and modulation of energy metabolism[5][10]. For instance, some flavonoids exert their antibacterial effects by inhibiting ATP synthase[5]. The presence of prenyl groups is believed to enhance the antibacterial effectiveness of these compounds[8].

Conclusion and Future Directions

The bark of Erythrina burttii is a valuable natural source of prenylated isoflavones with a wide spectrum of biological activities. The compounds isolated to date have shown promising antimicrobial, antiplasmodial, and antioxidant properties. This guide provides a foundational summary of the existing research, highlighting the chemical diversity and therapeutic potential of these natural products.

Future research should focus on:

-

Quantitative analysis of the yields of these isoflavones to enable standardized extraction protocols.

-

In-depth studies on the mechanisms of action , particularly the specific molecular targets and signaling pathways involved in their biological effects.

-

Lead optimization studies to enhance the potency and selectivity of the most active compounds for potential drug development.

-

Toxicological evaluation to assess the safety profile of these compounds for therapeutic applications.

By systematically addressing these areas, the scientific community can unlock the full potential of the prenylated isoflavones from Erythrina burttii for the development of new therapeutic agents.

References

- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 2. researchgate.net [researchgate.net]

- 3. Erythrina burttii - Wikipedia [en.wikipedia.org]

- 4. Op-37 Flavonoids from erythrina burttii and erythrina sacleuxii [erepository.uonbi.ac.ke]

- 5. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial flavonoids from the stem bark of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial flavonoids from the stem bark of Erythrina burttii [erepository.uonbi.ac.ke]

- 8. researchgate.net [researchgate.net]

- 9. The antiplasmodial and radical scavenging activities of flavonoids of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-O-Methylluteone as an Aldehyde Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Aldehyde Reductase in Disease

Aldehyde reductase (AR) is a key enzyme in the polyol pathway, responsible for the conversion of glucose to sorbitol. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications of diabetes, including retinopathy, nephropathy, and neuropathy. Therefore, the inhibition of aldehyde reductase is a promising therapeutic strategy for the prevention and management of these diabetic complications.

Quantitative Data: Aldehyde Reductase Inhibitory Activity

While direct IC50 values for 7-O-Methylluteone against aldehyde reductase are not available in the reviewed scientific literature, studies on aqueous extracts of four Flemingia species, known sources of structurally similar prenylated isoflavones, have demonstrated significant AR inhibitory activity. The table below summarizes the IC50 values of these extracts and the positive control, genistein, an isoflavone with known AR inhibitory properties[3][4].

| Inhibitor | Source/Type | Aldehyde Reductase IC50 (µg/mL) |

| Aqueous Extract | Flemingia macrophylla (WFM) | 79.36 ± 3.20 |

| Aqueous Extract | Flemingia strobilifera (WFS) | > 100 |

| Aqueous Extract | Flemingia lineata (WFL) | > 100 |

| Aqueous Extract | Flemingia prostrata (WFP) | > 100 |

| Genistein | Positive Control (Isoflavone) | 45.62 ± 2.16 |

Data sourced from a study on the activities of antioxidants and aldose reductase inhibitors in aqueous extracts of four Flemingia species[3][4].

Experimental Protocols: Aldehyde Reductase Inhibition Assay

The following is a detailed methodology for a typical in vitro aldehyde reductase inhibition assay, based on commonly used protocols. This can be adapted for screening and characterizing potential inhibitors like this compound.

3.1. Materials and Reagents

-

Enzyme: Purified or recombinant aldehyde reductase (e.g., from rat lens or human recombinant).

-

Substrate: DL-glyceraldehyde.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2).

-

Inhibitor: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known aldehyde reductase inhibitor (e.g., Quercetin or Genistein).

-

Instrumentation: UV-Vis spectrophotometer.

3.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of aldehyde reductase in phosphate buffer.

-

Prepare stock solutions of DL-glyceraldehyde, NADPH, and the test inhibitor at appropriate concentrations.

-

-

Reaction Mixture Preparation:

-

In a quartz cuvette or a 96-well microplate, prepare the reaction mixture containing:

-

Sodium phosphate buffer

-

NADPH solution

-

Aldehyde reductase solution

-

Test inhibitor solution (at various concentrations) or solvent control.

-

-

-

Incubation:

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for any interaction between the enzyme and the inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the reaction mixture.

-

-

Measurement of Activity:

-

Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

-

Record the absorbance at regular intervals for a specific duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in absorbance per unit time).

-

The percentage of inhibition is calculated using the following formula:

where A_control is the absorbance change of the control reaction and A_inhibitor is the absorbance change in the presence of the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the polyol pathway, highlighting the role of aldehyde reductase, and a typical experimental workflow for assessing aldehyde reductase inhibitors.

Caption: The Polyol Pathway and the Role of Aldehyde Reductase.

Caption: Experimental Workflow for Aldehyde Reductase Inhibition Assay.

Conclusion and Future Directions

This compound represents a promising natural compound for the development of novel aldehyde reductase inhibitors. While direct quantitative data on its inhibitory potency is currently lacking, the demonstrated activity of extracts from Flemingia species, rich in similar compounds, warrants further investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for future research aimed at characterizing the inhibitory profile of this compound and its analogues. Elucidating the specific mechanism of inhibition and conducting in vivo studies will be crucial next steps in evaluating its therapeutic potential for mitigating diabetic complications.

References

7-O-Methylluteone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Biosynthesis, Biological Activities, and Experimental Protocols Associated with the Prenylated Isoflavone 7-O-Methylluteone.

Introduction

This compound is a prenylated isoflavone, a class of secondary metabolites found in various plant species. It is characterized by a C6-C3-C6 carbon skeleton with a B-ring attached at the C3 position and further modified by a prenyl group and a methoxy group. This compound has garnered interest within the scientific community for its potential biological activities, stemming from its structural similarity to other bioactive isoflavones. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one |

| Molecular Formula | C21H20O6 |

| Molecular Weight | 368.38 g/mol |

| Class | Prenylated Isoflavone |

| Natural Sources | Erythrina burttii[1], Glycyrrhiza uralensis, Apis cerana[2] |

| Known Roles | Plant metabolite, Aldehyde reductase (EC 1.1.1.21) inhibitor[2] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general isoflavonoid pathway, a branch of the phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone structure, which is then further modified to yield this compound.

The key steps in the biosynthesis include:

-

Core Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA.

-

Flavonoid/Isoflavonoid Branch: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.

-

Isoflavone Synthesis: A key step involves the migration of the B-ring from the C2 to the C3 position of the C-ring, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. This results in the formation of 2-hydroxyisoflavanone, which is then dehydrated to form the isoflavone core, such as daidzein or genistein.

-

Modifications: The isoflavone scaffold undergoes a series of modifications, including hydroxylation, methylation, and prenylation, to yield a diverse array of isoflavonoids. For this compound, this includes the addition of a prenyl group (prenylation) and a methyl group at the 7-hydroxyl position (O-methylation). The prenylation of isoflavonoids is catalyzed by membrane-bound prenyltransferases.

Figure 1: Simplified biosynthesis pathway of this compound.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other prenylated isoflavones and related compounds like 7-O-methylluteolin suggests potential anti-inflammatory, antioxidant, and anticancer properties. A key reported mechanism of action for the related compound, 7-O-methylluteolin, involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant effects of many flavonoids are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways. The Nrf2/HO-1 pathway is a primary target for many antioxidant compounds.

Nrf2/HO-1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage and reduce inflammation.

Figure 2: Proposed mechanism of this compound action via the Nrf2/HO-1 pathway.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data (e.g., IC50 values) for the biological activities of this compound in a structured format. Further research is required to quantify its efficacy in various biological assays.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A general protocol for the isolation of prenylated isoflavones from plant material, which can be adapted for this compound from sources like Erythrina burttii.

Materials:

-

Dried and powdered plant material (e.g., bark of Erythrina burttii)

-

Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

HPLC system with a preparative column (e.g., C18)

Procedure:

-

Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with n-hexane, followed by DCM, EtOAc, and finally MeOH.

-

Concentrate each extract under reduced pressure using a rotary evaporator.

-

-

Preliminary Fractionation:

-

The crude extract showing potential activity (based on preliminary screening) is subjected to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with MeOH as the eluent to remove pigments and other impurities.

-

The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Figure 3: General workflow for the isolation and purification of this compound.

Quantitative Analysis by HPLC

A general HPLC method that can be optimized for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the extract or sample containing this compound in methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Determined by UV-Vis scan of the standard (likely in the range of 250-370 nm for flavonoids).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Inject the standards and samples. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][4][5][6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[1][4][7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Reaction:

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Antioxidant Activity: DPPH and ABTS Assays

These are common in vitro assays to evaluate the free radical scavenging capacity of a compound.

DPPH Assay:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add various concentrations of this compound.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Assay:

-

Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or water to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

The scavenging activity is calculated as the percentage of ABTS•+ discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the ABTS radicals.

Mechanism of Action: Western Blot for Nrf2 and HO-1

This protocol is used to determine if this compound induces the nuclear translocation of Nrf2 and the expression of HO-1.

Materials:

-

Cell line (e.g., RAW 264.7 or HepG2)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Protein Extraction:

-

For total protein, lyse the cells with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Nrf2 or anti-HO-1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic/total lysate).

Conclusion

This compound is a prenylated isoflavone with potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects, likely mediated in part through the Nrf2/HO-1 signaling pathway. This technical guide provides a foundational understanding of this compound and detailed protocols for its further investigation. The lack of extensive quantitative data highlights the need for more research to fully elucidate the therapeutic potential of this compound. The experimental workflows and methodologies provided herein offer a solid framework for researchers and drug development professionals to advance the scientific knowledge of this promising plant metabolite.

References

- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

A Comprehensive Technical Guide to the Bioactivity of 7-Methoxyisoflavones

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavones, a subclass of isoflavones characterized by a methoxy group at the 7th position of the isoflavone core structure, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring or synthetic compounds have demonstrated promising therapeutic potential across a spectrum of diseases, primarily attributed to their anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the core bioactivities of 7-methoxyisoflavones, detailing their mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for their evaluation.

Core Bioactivities of 7-Methoxyisoflavones

The unique structural features of 7-methoxyisoflavones contribute to their ability to modulate various cellular processes and signaling pathways, making them promising candidates for further investigation in drug discovery and development.

Anti-inflammatory Activity

7-Methoxyisoflavones have been shown to exert significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

Mechanism of Action: In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies have shown that 7-methoxyisoflavone can suppress the phosphorylation of IκB and prevent the nuclear translocation of p65, thereby downregulating the expression of pro-inflammatory molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]

Anticancer Activity

The anticancer potential of methoxyflavones, including 7-methoxyisoflavones, has been extensively studied in various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[2][3]